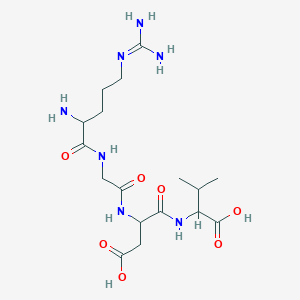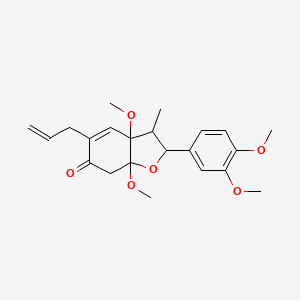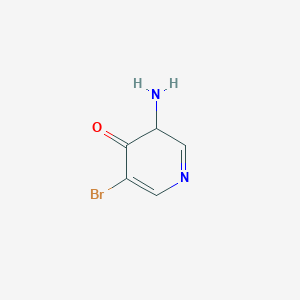
trilithium;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate;yttrium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
トリリチウム;1-(2-ヒドロキシナフタレン-1-イル)ナフタレン-2-オレート;イットリウムは、その独特の化学的特性と様々な科学分野における潜在的な用途により注目を集めている複雑な有機金属化合物です。この化合物は、トリリチウム、イットリウム、ナフタレン-2-オレート部分の組み合わせを特徴としており、その独特の特徴に貢献しています。
準備方法
合成経路と反応条件
トリリチウム;1-(2-ヒドロキシナフタレン-1-イル)ナフタレン-2-オレート;イットリウムの合成は、通常、2-ヒドロキシ-1-ナフタレンアルデヒドと適切なリチウムおよびイットリウム前駆体の縮合反応を伴います。 反応はメタノールなどの溶媒中で行われ、生成物は結晶化技術によって単離されます 。反応条件には、通常、反応が完了し、所望の化合物が形成されるように、混合物を数時間還流させることが含まれます。
工業的生産方法
この化合物の工業的生産には、ラボでの合成方法のスケールアップが含まれる場合があります。これには、収率と純度を最大限に引き出すために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 カラムクロマトグラフィーや再結晶などの高度な精製技術が用いられ、工業用用途に適した高純度製品が得られます .
化学反応の分析
反応の種類
トリリチウム;1-(2-ヒドロキシナフタレン-1-イル)ナフタレン-2-オレート;イットリウムは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、キノン誘導体に変換するために酸化できます。
還元: 還元反応により、ヒドロキノン誘導体を得ることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求電子試薬が含まれます。 反応は通常、所望の生成物の形成を保証するために、特定の温度と溶媒を含む制御された条件下で行われます .
生成される主な生成物
これらの反応から生成される主な生成物には、キノン誘導体、ヒドロキノン誘導体、様々な置換ナフタレン-2-オレート化合物などがあります。
科学研究における用途
トリリチウム;1-(2-ヒドロキシナフタレン-1-イル)ナフタレン-2-オレート;イットリウムは、以下を含むいくつかの科学研究用途があります。
科学的研究の応用
Trilithium;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate;yttrium has several scientific research applications, including:
作用機序
トリリチウム;1-(2-ヒドロキシナフタレン-1-イル)ナフタレン-2-オレート;イットリウムが効果を発揮する機序は、分子標的と経路との相互作用を伴います。この化合物は、タンパク質や核酸を含む様々な生体分子と相互作用することができ、その構造と機能の変化につながります。 関与する正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります .
類似の化合物との比較
類似の化合物
トリリチウム;1-(2-ヒドロキシナフタレン-1-イル)ナフタレン-2-オレート;イットリウムに類似する化合物には、以下が含まれます。
ナフタレンアルデヒド系シッフ塩基色素: これらの化合物は、類似の構造的特徴と化学的特性を示します.
ナフタレン-2-オールマンニッヒ塩基: これらの化合物は、ナフタレン-2-オレート部分を共有し、同様の化学反応を起こします.
独自性
トリリチウム;1-(2-ヒドロキシナフタレン-1-イル)ナフタレン-2-オレート;イットリウムを際立たせているのは、トリリチウムとイットリウムがナフタレン-2-オレート部分と組み合わされていることです。
類似化合物との比較
Similar Compounds
Similar compounds to trilithium;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate;yttrium include:
Naphthaldehyde-based Schiff base dyes: These compounds exhibit similar structural features and chemical properties.
Naphthalen-2-ol Mannich bases: These compounds share the naphthalen-2-olate moiety and undergo similar chemical reactions.
Uniqueness
What sets this compound apart is its combination of trilithium and yttrium with the naphthalen-2-olate moiety.
特性
IUPAC Name |
trilithium;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate;yttrium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C20H14O2.3Li.Y/c3*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;;;;/h3*1-12,21-22H;;;;/q;;;3*+1;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDVYRBRQPAIFJ-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])O.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])O.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])O.[Y] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H39Li3O6Y |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
965.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12319405.png)
![2-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B12319412.png)




![N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]pyridine-2-carboxamide](/img/structure/B12319457.png)

![N-[5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12319465.png)


![7-(2,3-dihydro-1H-inden-2-yl)-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B12319486.png)
![trisodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12319487.png)
